N-(2-aminophenyl)-N-propylamine
Overview
Description
N-(2-aminophenyl)-N-propylamine is an organic compound that belongs to the class of aromatic amines It consists of a phenyl ring substituted with an amino group at the second position and a propylamine group
Mechanism of Action
Target of Action
N-(2-aminophenyl)-N-propylamine, also known as N1-Propylbenzene-1,2-diamine, is a complex compound with multiple potential targets. Similar compounds have been found to interact with enzymes such as histone deacetylase (hdac) and the breakpoint cluster abl (bcr-abl) kinase .
Mode of Action
Compounds with similar structures have been found to inhibit enzymes like hdac and bcr-abl kinase . These enzymes play crucial roles in cellular processes such as cell growth and differentiation. By inhibiting these enzymes, the compound could potentially disrupt these processes, leading to effects such as antiproliferative activity .
Biochemical Pathways
For instance, inhibition of HDAC can lead to changes in gene expression, while inhibition of Bcr-Abl kinase can disrupt signal transduction pathways .
Result of Action
Similar compounds have been found to exhibit antiproliferative activities against certain cancer cell lines . This suggests that this compound could potentially have similar effects.
Biochemical Analysis
Biochemical Properties
N-(2-aminophenyl)-N-propylamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit histone deacetylase (HDAC) activity, which is crucial for regulating gene expression and chromatin organization . Additionally, this compound interacts with kinase enzymes, influencing various signaling pathways . These interactions highlight the compound’s potential as a modulator of biochemical processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s inhibition of HDAC activity can lead to changes in gene expression patterns, affecting cell proliferation and differentiation . Moreover, this compound’s interaction with kinase enzymes can alter cell signaling pathways, impacting cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of HDAC enzymes, inhibiting their activity and leading to increased acetylation of histone proteins . This results in a more relaxed chromatin structure, facilitating gene transcription. Additionally, this compound can modulate kinase activity, affecting downstream signaling pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory effects on HDAC and kinase enzymes over extended periods . Degradation of the compound can lead to a loss of activity and altered cellular responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating gene expression and cell signaling pathways without causing toxicity . At higher doses, this compound can induce toxic or adverse effects, including cellular stress and apoptosis . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s inhibition of HDAC activity can influence metabolic flux and metabolite levels, affecting cellular metabolism . Additionally, this compound’s interaction with kinase enzymes can modulate metabolic pathways, impacting energy production and utilization within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . This localization is crucial for its activity, as it allows this compound to interact with target enzymes and proteins effectively.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, its accumulation in the nucleus allows this compound to interact with HDAC enzymes and modulate gene expression . This subcellular localization is essential for the compound’s role in regulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminophenyl)-N-propylamine can be achieved through several methods. One common approach involves the reaction of 2-nitroaniline with propylamine under reducing conditions. The nitro group is first reduced to an amino group, followed by the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of catalytic hydrogenation of 2-nitroaniline in the presence of propylamine. This method ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: N-(2-aminophenyl)-N-propylamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(2-aminophenyl)-N-propylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
Comparison with Similar Compounds
- N-(2-aminophenyl)-N-methylamine
- N-(2-aminophenyl)-N-ethylamine
- N-(2-aminophenyl)-N-butylamine
Comparison: N-(2-aminophenyl)-N-propylamine is unique due to its specific propylamine substitution, which influences its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in research and industrial applications.
Properties
IUPAC Name |
2-N-propylbenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6,11H,2,7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVUPKSFLNXRHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407134 | |
Record name | N-(2-aminophenyl)-N-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55899-42-8 | |
Record name | N-(2-aminophenyl)-N-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N1-propylbenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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